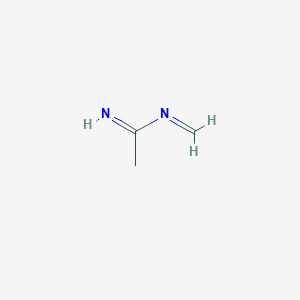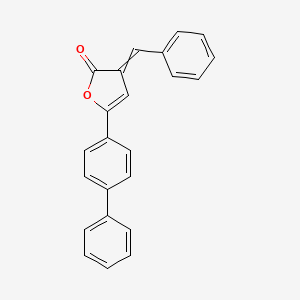![molecular formula C14H18N2O3 B12592582 1-{2-[3-(Methoxymethyl)-2-nitrophenyl]ethenyl}pyrrolidine CAS No. 507455-97-2](/img/structure/B12592582.png)
1-{2-[3-(Methoxymethyl)-2-nitrophenyl]ethenyl}pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{2-[3-(Methoxymethyl)-2-nitrophenyl]ethenyl}pyrrolidine is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, attached to a phenyl group substituted with methoxymethyl and nitro groups. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in research and industrial applications .
準備方法
The synthesis of 1-{2-[3-(Methoxymethyl)-2-nitrophenyl]ethenyl}pyrrolidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Substitution Reactions: The phenyl group is introduced through substitution reactions, where the methoxymethyl and nitro groups are added to the aromatic ring.
Ethenyl Group Addition: The final step involves the addition of the ethenyl group to the pyrrolidine ring, completing the synthesis of the compound.
Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反応の分析
1-{2-[3-(Methoxymethyl)-2-nitrophenyl]ethenyl}pyrrolidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
1-{2-[3-(Methoxymethyl)-2-nitrophenyl]ethenyl}pyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific biological pathways.
作用機序
The mechanism of action of 1-{2-[3-(Methoxymethyl)-2-nitrophenyl]ethenyl}pyrrolidine involves its interaction with molecular targets such as enzymes and receptors. The pyrrolidine ring and the substituted phenyl group allow the compound to fit into specific binding sites, modulating the activity of the target molecules. This interaction can lead to changes in cellular pathways, influencing various biological processes .
類似化合物との比較
1-{2-[3-(Methoxymethyl)-2-nitrophenyl]ethenyl}pyrrolidine can be compared with other similar compounds, such as:
1-{2-[3-(Methoxymethyl)-2-nitrophenyl]ethenyl}piperidine: Similar structure but with a piperidine ring instead of pyrrolidine.
1-{2-[3-(Methoxymethyl)-2-nitrophenyl]ethenyl}pyrrole: Contains a pyrrole ring instead of pyrrolidine.
1-{2-[3-(Methoxymethyl)-2-nitrophenyl]ethenyl}azepane: Features an azepane ring, a seven-membered nitrogen-containing ring.
The uniqueness of this compound lies in its specific combination of functional groups and the pyrrolidine ring, which imparts distinct chemical and biological properties .
特性
CAS番号 |
507455-97-2 |
|---|---|
分子式 |
C14H18N2O3 |
分子量 |
262.30 g/mol |
IUPAC名 |
1-[2-[3-(methoxymethyl)-2-nitrophenyl]ethenyl]pyrrolidine |
InChI |
InChI=1S/C14H18N2O3/c1-19-11-13-6-4-5-12(14(13)16(17)18)7-10-15-8-2-3-9-15/h4-7,10H,2-3,8-9,11H2,1H3 |
InChIキー |
YCZYEHZFRFRXDH-UHFFFAOYSA-N |
正規SMILES |
COCC1=C(C(=CC=C1)C=CN2CCCC2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Ethyl cyano[3-ethyl-5-({4-[3-(morpholin-4-yl)propanamido]anilino}methylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B12592524.png)







![(4R)-4-{[tert-Butyl(dimethyl)silyl]oxy}tetradec-2-yn-1-ol](/img/structure/B12592578.png)
